2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE
Overview
Description
2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE is a complex organic compound characterized by multiple nitrobenzoyl and benzimidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of benzoic acid derivatives to introduce nitro groups. Subsequent steps involve the formation of amide bonds and the incorporation of benzimidazole rings through cyclization reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and sulfuric acid. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
Major products formed from these reactions include various nitro, nitroso, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE involves interactions with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The benzimidazole moiety may interact with enzymes or receptors, influencing their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
2-NITRO-N-(4-((2-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE: Shares similar structural features but lacks the benzimidazole group.
4-NITRO-N-(4-((2-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE: Another analog with variations in the position of nitro groups
Uniqueness
2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE is unique due to the presence of both nitrobenzoyl and benzimidazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-N-[4-[[4-[6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28N8O8/c50-38(25-11-17-28(18-12-25)43-40(52)31-5-1-3-7-35(31)48(54)55)42-27-15-9-24(10-16-27)37-46-33-22-21-30(23-34(33)47-37)45-39(51)26-13-19-29(20-14-26)44-41(53)32-6-2-4-8-36(32)49(56)57/h1-23H,(H,42,50)(H,43,52)(H,44,53)(H,45,51)(H,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCULVNIAZWAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N8O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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